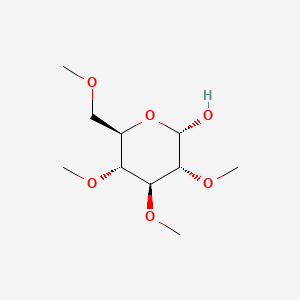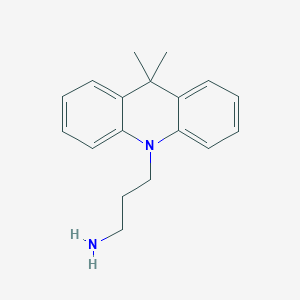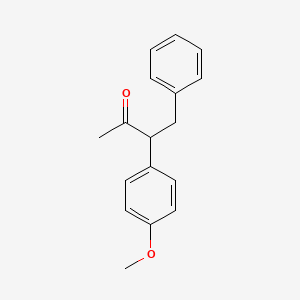
3-(4-Methoxyphenyl)-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-4-phenylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-methoxybenzoyl chloride is reacted with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated phenylbutanone in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors where the reactants are mixed and the reaction is carefully monitored to ensure high yield and purity. Post-reaction, the product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid and phenylbutanoic acid.
Reduction: 3-(4-Methoxyphenyl)-4-phenylbutanol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-4-phenylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a model compound in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyacetophenone: Similar structure but lacks the butanone moiety.
4-Methoxybenzophenone: Contains an additional phenyl ring instead of the butanone structure.
3-(4-Methoxyphenyl)propan-2-one: Similar but with a shorter carbon chain.
Uniqueness
3-(4-Methoxyphenyl)-4-phenylbutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
5454-33-1 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C17H18O2/c1-13(18)17(12-14-6-4-3-5-7-14)15-8-10-16(19-2)11-9-15/h3-11,17H,12H2,1-2H3 |
Clé InChI |
QOOIXKYFDUCJIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


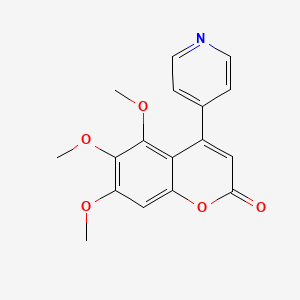
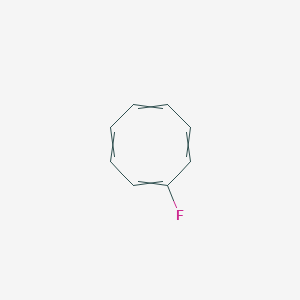

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)


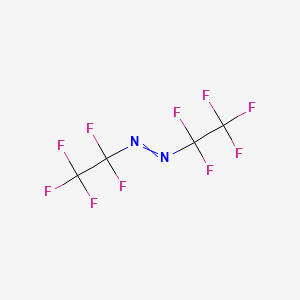
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
